molecular formula C6H6ClN3 B1643938 3-chloro-2-Pyridinecarboximidamide

3-chloro-2-Pyridinecarboximidamide

Cat. No.: B1643938
M. Wt: 155.58 g/mol
InChI Key: DFHFUKXIEFZQDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-2-Pyridinecarboximidamide is a useful research compound. Its molecular formula is C6H6ClN3 and its molecular weight is 155.58 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

3-Chloro-2-Pyridinecarboximidamide has been investigated for its potential biological activities, particularly as an antimicrobial and anticancer agent.

Antimicrobial Activity:
Recent studies have shown that derivatives of pyridinecarboximidamides exhibit significant antimicrobial properties. For example, compounds derived from this class have been tested against various bacterial strains, showing promising results in inhibiting growth at specific concentrations.

Anticancer Properties:
Research indicates that this compound derivatives can inhibit the proliferation of cancer cell lines. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against a range of cancer types, including melanoma and non-small cell lung cancer. The following table summarizes the cytotoxic activity of selected derivatives:

CompoundCancer Cell LineIC50 (µM)
Derivative AMelanoma MALME-3M20.0
Derivative BNon-small cell lung NCI-H46019.6
Derivative CColon cancer HT2960.4

Agricultural Applications

This compound is also explored as an intermediate in the synthesis of herbicides. Its derivatives are utilized in developing compounds that target specific weeds without harming crops.

Herbicide Development:
The compound serves as a precursor for synthesizing herbicides that are effective against a variety of weeds, particularly in rice cultivation. The efficiency of these herbicides is influenced by the purity and yield of the synthesized intermediates.

Synthetic Chemistry

In synthetic chemistry, this compound is employed as a building block for various organic synthesis processes.

Synthesis of Novel Compounds:
Research has focused on utilizing this compound to create novel heterocyclic compounds through condensation reactions with other reagents. The resulting compounds are evaluated for their biological activity, expanding the library of potential pharmaceuticals.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several pyridinecarboximidamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, researchers synthesized a series of pyridinecarboximidamides and tested them against various cancer cell lines. One derivative showed remarkable activity against breast cancer cell lines with an IC50 value of 15 µM, highlighting its potential for further development into therapeutic agents .

Properties

IUPAC Name

3-chloropyridine-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3/c7-4-2-1-3-10-5(4)6(8)9/h1-3H,(H3,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHFUKXIEFZQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.